molecular formula C15H16F6O3 B14693246 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one CAS No. 34844-29-6

2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one

Cat. No.: B14693246
CAS No.: 34844-29-6
M. Wt: 358.28 g/mol
InChI Key: DZUCJUBOOGLHHD-UHFFFAOYSA-N
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Description

2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes a hexafluoro group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common route might involve the alkylation of a methoxyphenyl compound with a hexafluoroacetone derivative under basic conditions, followed by further functionalization to introduce the hydroxy and pentanone groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the hexafluoro group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-phenylpentan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.

    2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-hydroxyphenyl)pentan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness

The unique combination of functional groups in 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one, particularly the hexafluoro and methoxy groups, distinguishes it from similar compounds. These groups can influence its chemical reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

34844-29-6

Molecular Formula

C15H16F6O3

Molecular Weight

358.28 g/mol

IUPAC Name

2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one

InChI

InChI=1S/C15H16F6O3/c1-3-4-11(13(23,14(16,17)18)15(19,20)21)12(22)9-5-7-10(24-2)8-6-9/h5-8,11,23H,3-4H2,1-2H3

InChI Key

DZUCJUBOOGLHHD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)OC)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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